molecular formula C10H14BNO3 B1521756 (4-(2-Acetamidoethyl)phenyl)boronic acid CAS No. 874459-75-3

(4-(2-Acetamidoethyl)phenyl)boronic acid

Cat. No. B1521756
M. Wt: 207.04 g/mol
InChI Key: MASBKHYFMNIEKU-UHFFFAOYSA-N
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Description

“(4-(2-Acetamidoethyl)phenyl)boronic acid” is a chemical compound with the empirical formula C10H14BNO3 and a molecular weight of 207.03 . It is commonly used in research.


Molecular Structure Analysis

The molecular structure of “(4-(2-Acetamidoethyl)phenyl)boronic acid” can be represented by the SMILES string CC(=O)NCCc1ccc(cc1)B(O)O and the InChI 1S/C10H14BNO3/c1-8(13)12-7-6-9-2-4-10(5-3-9)11(14)15/h2-5,14-15H,6-7H2,1H3,(H,12,13) .

Scientific Research Applications

Optical Modulation Applications

(Mu et al., 2012) discussed the use of phenyl boronic acids (PBA), including derivatives similar to (4-(2-Acetamidoethyl)phenyl)boronic acid, in the optical modulation of polyethylene glycol-wrapped single-walled carbon nanotubes. This application is significant for saccharide recognition and demonstrates the potential of PBAs in nanotechnology and materials science.

Structural Applications in Multifunctional Compounds

(Zhang et al., 2017) explored the structure of multifunctional compounds incorporating boronic acids. These compounds, with various substituents including boronic acid, showed promise in applications across medicine, agriculture, and industrial chemistry.

Biomedical Applications

The study by (Cambre & Sumerlin, 2011) highlighted the value of boronic acid-containing polymers in biomedical applications, including treatment for diseases like HIV, obesity, diabetes, and cancer. This research underlines the versatility of boronic acids in medical and biological fields.

Interaction with Biomolecules

(Lü et al., 2013) provided insights into the interactions between boronic acids and cis-diol-containing biomolecules, which is crucial for applications in drug delivery, sensing, and functional materials.

Glucose Sensing Materials

(Das et al., 2003) focused on the synthesis of amino-3-fluorophenyl boronic acid derivatives for the construction of glucose sensing materials, highlighting the relevance of boronic acid derivatives in the development of diagnostic tools.

Catalytic Applications

(Wang et al., 2018) examined how boronic acids, specifically 2,4-bis(trifluoromethyl)phenylboronic acid, can be used as catalysts in chemical synthesis, indicating the role of boronic acids in facilitating organic transformations.

Potential in Sensing Applications

(Lacina et al., 2014) reviewed the use of boronic acids in sensing applications, emphasizing their interactions with diols and strong Lewis bases, which make them suitable for various detection and sensing technologies.

Pharmaceutical Agent Development

(Yang et al., 2003) and (Yang et al., 2003) discussed the application of boronic acid compounds in the development of pharmaceutical agents, showcasing their utility in enzyme inhibition and as therapeutic agents.

Antiviral Therapeutics

(Khanal et al., 2013) described the use of phenylboronic-acid-modified nanoparticles as potential antiviral therapeutics, demonstrating their application in inhibiting viral entry and suggesting their potential in medical treatments.

Fluorescence Quenching Studies

(Geethanjali et al., 2015) investigated the fluorescence quenching of boronic acid derivatives, which has implications for sensing and detection technologies based on fluorescence properties.

Safety And Hazards

The safety data sheet (SDS) for “(4-(2-Acetamidoethyl)phenyl)boronic acid” provides information on its hazards, handling, and storage . It’s important to handle this compound with appropriate safety precautions.

properties

IUPAC Name

[4-(2-acetamidoethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BNO3/c1-8(13)12-7-6-9-2-4-10(5-3-9)11(14)15/h2-5,14-15H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASBKHYFMNIEKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CCNC(=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674328
Record name [4-(2-Acetamidoethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(2-Acetamidoethyl)phenyl)boronic acid

CAS RN

874459-75-3
Record name [4-(2-Acetamidoethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-Acetamidoethyl)phenylboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Madak - 2018 - deepblue.lib.umich.edu
Rapidly growing cells are dependent on sufficient concentrations of nucleotides to sustain proliferation. One enzyme essential for the de novo synthesis of pyrimidine-based nucleotides …
Number of citations: 0 deepblue.lib.umich.edu

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